Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-asparagine
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Overview
Description
Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-asparagine is a complex peptide compound It is characterized by the presence of multiple ornithyl groups, each substituted with diaminomethylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-asparagine involves multiple steps. Typically, the synthesis starts with the protection of amino groups to prevent unwanted side reactions. The protected amino acids are then coupled using peptide bond formation reactions, often facilitated by coupling reagents such as carbodiimides. After the formation of the peptide backbone, the protecting groups are removed to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve solid-phase peptide synthesis (SPPS) due to its efficiency in handling complex peptides. SPPS allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. This method is advantageous for large-scale production as it simplifies purification and increases yield.
Chemical Reactions Analysis
Types of Reactions
Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-asparagine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if present, and reduce other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide-linked peptides, while reduction would yield free thiol groups.
Scientific Research Applications
Chemistry
In chemistry, Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-asparagine is used as a model compound for studying peptide synthesis and modification techniques.
Biology
In biological research, this compound can be used to study protein-protein interactions and enzyme-substrate specificity due to its complex structure and multiple functional groups.
Medicine
Industry
In the industrial sector, this compound can be used in the development of novel biomaterials and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-asparagine involves its interaction with specific molecular targets. The diaminomethylidene groups can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity. The peptide backbone allows for specific binding to enzymes and receptors, modulating their function.
Comparison with Similar Compounds
Similar Compounds
- Glycyl-N~5~-(diaminomethylene)-L-ornithyl-N-[(2S,6R,10S,14R,18S)-22-amino-18-carboxy-6,10,14-trimethyl-4,8,12,16-tetraoxo-5,13-dioxa-9,17-diazadocosan-2-yl]-L-alaninamide
- Glycyl-N~5~-(diaminomethylene)ornithinamide
Uniqueness
Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-asparagine is unique due to its multiple diaminomethylidene-substituted ornithyl groups, which provide a high degree of functionality and versatility in chemical reactions and biological interactions.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
647375-89-1 |
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Molecular Formula |
C24H47N15O7 |
Molecular Weight |
657.7 g/mol |
IUPAC Name |
(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C24H47N15O7/c25-11-17(41)36-12(4-1-7-33-22(27)28)18(42)37-13(5-2-8-34-23(29)30)19(43)38-14(6-3-9-35-24(31)32)20(44)39-15(21(45)46)10-16(26)40/h12-15H,1-11,25H2,(H2,26,40)(H,36,41)(H,37,42)(H,38,43)(H,39,44)(H,45,46)(H4,27,28,33)(H4,29,30,34)(H4,31,32,35)/t12-,13-,14-,15-/m0/s1 |
InChI Key |
SQRWYDAKLWIKIE-AJNGGQMLSA-N |
Isomeric SMILES |
C(C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)CN)CN=C(N)N |
Canonical SMILES |
C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)CN)CN=C(N)N |
Origin of Product |
United States |
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